molecular formula C17H19N5O B7731853 9-[4-(dimethylamino)phenyl]-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

9-[4-(dimethylamino)phenyl]-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

Cat. No.: B7731853
M. Wt: 309.4 g/mol
InChI Key: OFXOYFISJDPKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[4-(dimethylamino)phenyl]-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a quinazoline moiety, makes it a subject of interest for researchers in various fields.

Preparation Methods

The synthesis of 9-[4-(dimethylamino)phenyl]-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 4-(dimethylamino)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate reagent, such as ortho esters, under acidic conditions to form the triazole ring. The final step involves the formation of the quinazoline moiety through a series of condensation reactions .

Chemical Reactions Analysis

9-[4-(dimethylamino)phenyl]-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used as a building block for the development of new chemical entities.

    Biology: It has shown promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its potential as a lead compound for drug development.

    Medicine: Due to its pharmacological activities, the compound is being investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 9-[4-(dimethylamino)phenyl]-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial enzymes can result in antimicrobial effects .

Comparison with Similar Compounds

9-[4-(dimethylamino)phenyl]-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

9-[4-(dimethylamino)phenyl]-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-21(2)12-8-6-11(7-9-12)16-15-13(4-3-5-14(15)23)20-17-18-10-19-22(16)17/h6-10,16H,3-5H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXOYFISJDPKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3=C(CCCC3=O)N=C4N2NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2C3=C(CCCC3=O)N=C4N2NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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